molecular formula C16H13BrO2 B6346689 (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1354942-15-6

(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B6346689
CAS No.: 1354942-15-6
M. Wt: 317.18 g/mol
InChI Key: DDBAQCQWXNNYKG-MDZDMXLPSA-N
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Description

(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one: is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-bromobenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. Industrial processes may employ continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Saturated ketones.

    Substitution: Derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: The compound serves as a precursor for the synthesis of various heterocyclic compounds, including pyrazolines and benzodiazepines, which have significant pharmacological properties.

Biology and Medicine: Chalcones, including this compound, exhibit a range of biological activities such as antibacterial, antifungal, antioxidant, and anticancer properties. They are studied for their potential therapeutic applications in treating infections and cancer.

Industry: In the industrial sector, chalcones are explored for their use as organic nonlinear optical materials due to their excellent blue light transmittance and good crystallization ability.

Mechanism of Action

The biological activity of (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of enzymes involved in critical biological pathways, leading to its observed antibacterial, antifungal, and anticancer effects.

Comparison with Similar Compounds

  • (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one
  • (2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(4-Methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one

Uniqueness: The presence of both a bromine atom and a methoxy group in (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one distinguishes it from other chalcones. This unique combination of substituents contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBAQCQWXNNYKG-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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